molecular formula C23H23N5O2 B11194314 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B11194314
M. Wt: 401.5 g/mol
InChI Key: BTDVTAATDPMXQP-UHFFFAOYSA-N
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Description

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5O2/c1-13-8-5-6-9-16(13)12-18-15(3)25-23(27-21(18)29)28-22-24-14(2)17-10-7-11-19(30-4)20(17)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29)

InChI Key

BTDVTAATDPMXQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(NC2=O)NC3=NC(=C4C=CC=C(C4=N3)OC)C)C

Origin of Product

United States

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